1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidine ring.
Chemical Reactions Analysis
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antiviral activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives such as:
1-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a chlorine substituent, which can alter its chemical and biological properties.
1-(2-methoxyphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific substituents and their effects on the compound’s properties and applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-6-7-11-18(14)22-13-17(12-19(22)23)20(24)21-15(2)16-9-4-3-5-10-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
ZMUYTMNDRRUCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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